REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1F.[Li]CCCC.C1CCCCC1.[N:20]1[C:27](Cl)=[N:26][C:24]([Cl:25])=[N:23][C:21]=1[Cl:22].C1C[O:32][CH2:31]C1>ClCCl.C(Cl)(Cl)Cl>[Cl:22][C:21]1[N:23]=[C:24]([Cl:25])[N:26]=[C:27]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:32][CH3:31])[CH:3]=2)[N:20]=1
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred cold for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
a rinse with THF (5 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred cold for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The reaction was poured into a mixture of saturated sodium bicarbonate (25 mL) and water (25 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Treated with hexanes (50 mL)
|
Type
|
STIRRING
|
Details
|
shaken in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
separated layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield yellow oil
|
Type
|
WASH
|
Details
|
The silica gel was eluted with 10% ethyl acetate/hexanes
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fractions were concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield slightly yellow oil
|
Type
|
WASH
|
Details
|
The silica gel was eluted with ethyl acetate/hexanes (2.5%, 5%, 7.5%)
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fractions were concentrated on a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.842 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |